4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide
Overview
Description
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both trifluoroethyl and chloropyridine groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is often carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Oxidized products depending on the specific reaction conditions.
Reduction: Reduced amide or amine derivatives.
Hydrolysis: 4-chloropyridine-2-carboxylic acid and 2,2,2-trifluoroethylamine.
Scientific Research Applications
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural chemistry: Employed in the development of agrochemicals such as herbicides and fungicides.
Material science: Utilized in the synthesis of fluorinated materials with unique properties, such as increased hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s metabolic stability and bioavailability, while the chloropyridine moiety can facilitate binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide: Unique due to the combination of trifluoroethyl and chloropyridine groups.
2,2,2-trifluoroethylamine derivatives: Similar in terms of the trifluoroethyl group but may lack the chloropyridine moiety.
Chloropyridine derivatives: Similar in terms of the chloropyridine group but may lack the trifluoroethyl moiety.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-5-1-2-13-6(3-5)7(15)14-4-8(10,11)12/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPYEKQGPJVSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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